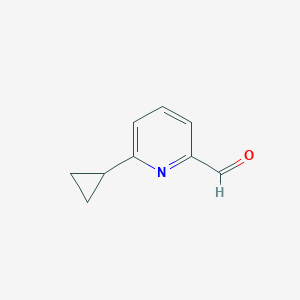

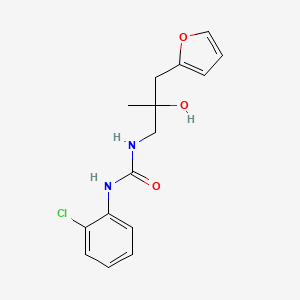

![molecular formula C18H13ClN4OS2 B2397866 N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688337-27-1](/img/structure/B2397866.png)

N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide, also known as BTAA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicine. BTAA has been found to exhibit promising pharmacological properties, making it a promising candidate for the development of new drugs. In

Applications De Recherche Scientifique

Antitumor Activity

A study by Yurttaş, Tay, and Demirayak (2015) synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems to evaluate their antitumor activity. Compound 10, closely related to the requested compound, demonstrated significant anticancer activity against some cancer cell lines, highlighting the potential of these derivatives in anticancer drug development (Yurttaş, Tay, & Demirayak, 2015).

Metabolic Stability Improvement

In the context of improving metabolic stability, Stec et al. (2011) investigated various 6,5-heterocyclic analogs as alternatives to the benzothiazole ring. Their findings indicated that modifications could lead to enhanced metabolic stability while retaining potent inhibitory activity against PI3Kα and mTOR, critical targets in cancer therapy (Stec et al., 2011).

Anticancer Agents

Nofal et al. (2014) focused on synthesizing new benzimidazole-thiazole derivatives to study their cytotoxic activity against cancerous cell lines. Their work demonstrates the promise of these compounds as anticancer agents, highlighting the therapeutic potential of similar chemical structures (Nofal et al., 2014).

Antibacterial Agents

Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of N-(benzo[d]thiazol-2-yl)acetamide for their antibacterial properties. The compounds exhibited significant activity, indicating their potential as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Analgesic Activity

Kaplancıklı et al. (2012) synthesized acetamide derivatives to explore their analgesic properties. Their findings suggest that these compounds could be promising candidates for developing new analgesic drugs (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).

Spectroscopic and Computational Studies

Y. Mary and colleagues (2020) conducted spectroscopic and computational studies on bioactive benzothiazolinone acetamide analogs. Their research provides insights into the electronic properties and potential applications of these compounds in dye-sensitized solar cells (DSSCs), showcasing their versatility beyond biomedical applications (Mary et al., 2020).

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4OS2/c19-12-5-7-13(8-6-12)23-10-9-20-18(23)25-11-16(24)22-17-21-14-3-1-2-4-15(14)26-17/h1-10H,11H2,(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAULXXIZKBKPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2397783.png)

![Cyclopropyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2397788.png)

![2-[[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2397791.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2397794.png)

![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-[2-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2397797.png)

![6,12-Dihydroindeno[1,2-b]fluorene](/img/structure/B2397799.png)

![2,4-Dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]benzamide](/img/structure/B2397800.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2397803.png)